molecular formula C8H6F2N2 B11914479 6,7-Difluoro-3-methyl-1H-indazole

6,7-Difluoro-3-methyl-1H-indazole

Cat. No.: B11914479
M. Wt: 168.14 g/mol
InChI Key: QTZWOMIKPDFVQY-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of fluorine atoms at positions 6 and 7, along with a methyl group at position 3, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine, leading to the formation of the desired indazole derivative . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and specific reaction conditions are tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of partially or fully reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

6,7-Difluoro-3-methyl-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    3-Methyl-1H-indazole: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    6,7-Difluoro-1H-indazole: Lacks the methyl group, affecting its reactivity and binding affinity.

    3,5-Difluoro-1H-indazole: Fluorine atoms at different positions, leading to variations in chemical behavior.

Uniqueness: 6,7-Difluoro-3-methyl-1H-indazole is unique due to the specific positioning of fluorine atoms and the methyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

6,7-difluoro-3-methyl-2H-indazole

InChI

InChI=1S/C8H6F2N2/c1-4-5-2-3-6(9)7(10)8(5)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

QTZWOMIKPDFVQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NN1)F)F

Origin of Product

United States

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